molecular formula C19H17N5O5 B1493666 2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide CAS No. 339103-86-5

2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide

Cat. No.: B1493666
CAS No.: 339103-86-5
M. Wt: 395.4 g/mol
InChI Key: RMNDDVHITQMLPU-UHFFFAOYSA-N
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Description

2-Cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide is a structurally complex acrylamide derivative with a molecular formula of C₁₉H₁₇N₅O₅ and a molecular weight of 395.37 g/mol . It features a 4-methoxyanilino group at the β-position of the acrylamide backbone and a nitrobenzyloxyimino methyl substituent on the nitrogen atom. This compound is primarily utilized in research settings, with a purity exceeding 90%, though its specific biological activities remain unreported in the provided evidence . Its synthesis likely involves condensation reactions between cyanoacetamide derivatives and aldehydes or nitrobenzyloxyimino intermediates, akin to methods described for analogous acrylamides (e.g., ).

Properties

IUPAC Name

2-cyano-3-(4-methoxyanilino)-N-[(4-nitrophenyl)methoxyiminomethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O5/c1-28-18-8-4-16(5-9-18)21-11-15(10-20)19(25)22-13-23-29-12-14-2-6-17(7-3-14)24(26)27/h2-9,11,13,21H,12H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNDDVHITQMLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C#N)C(=O)NC=NOCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and research findings based on diverse sources.

Chemical Formula and Structure

  • IUPAC Name : (NZ,E)-2-cyano-3-(4-methoxyanilino)-N-[[(4-nitrophenyl)methoxyamino]methylidene]prop-2-enamide
  • Molecular Formula : C19H17N5O5
  • Molecular Weight : 395.4 g/mol
  • CAS Number : 339103-86-5

Structural Characteristics

The compound features a cyano group, methoxyphenyl, and a nitrobenzyl moiety, which contribute to its reactivity and potential biological interactions.

The biological activity of 2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide is believed to involve interactions with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, influencing various biochemical pathways.

Anticancer Potential

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting critical signaling pathways involved in cell survival and proliferation. For instance, derivatives containing the 2-cyanoacrylamide moiety have been shown to act as reversible covalent inhibitors of TAK1 (Transforming Growth Factor Beta-Activated Kinase 1), a key regulator in cancer cell signaling pathways. A derivative demonstrated an IC50 value of 27 nM, indicating potent inhibitory activity against TAK1 .

Synthesis and Evaluation Studies

  • Synthesis Methodologies : The synthesis typically involves multi-step organic reactions that introduce functional groups through controlled conditions. Common reagents include aniline derivatives and nitro compounds, emphasizing the importance of reaction conditions for yield and purity.
  • Biological Evaluations : Various studies have assessed similar compounds for their minimum inhibitory concentrations (MICs) against pathogens like E. coli and A. niger. Such evaluations help establish a baseline for the biological activity of related compounds .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(4-Methoxyphenyl)(4-nitrophenyl) diazeneSimilar aromatic systemsModerate antibacterial activity
3-(4-Methoxyanilino)-1-(2-naphthyl)-1-propanoneDistinct propertiesPotential anticancer activity

This table highlights the unique aspects of 2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide compared to structurally similar compounds.

Comparison with Similar Compounds

Key Observations :

  • Methylthio groups (as in 4g) may enhance membrane permeability due to increased lipophilicity, a feature absent in the target compound .

Antifungal Acrylamide Derivatives

Coumarin-based acrylamides from and demonstrate potent antifungal activity, outperforming fluconazole:

Compound Substituents MIC Against A. niger and C. albicans Comparison to Fluconazole Reference
4i Coumarin core, 2-(2-methoxy-phenoxy)-ethyl 3–4 μg/mL 3× more effective
4l Coumarin core, dihydrothiazolyl 2–3 μg/mL Superior to fluconazole
Target Compound Nitrobenzyl, methoxyanilino Not tested

Key Observations :

  • Fluconazole’s zone of inhibition (8–10 mm) is surpassed by these derivatives (15–18 mm), highlighting the role of aromatic heterocycles in enhancing efficacy .

Anticancer Acrylamide Analogues

describes acrylamides with sulfamoylphenyl and halogenated aryl groups, evaluated against cancer cell lines:

Compound Substituents IC₅₀ (μM) Against MDA-MB-231/HT-29 Reference
20 4-Fluorophenyl, sulfamoylphenyl 12.5 ± 1.2 / 14.8 ± 1.5
22 4-Bromophenyl, sulfamoylphenyl 9.7 ± 0.8 / 11.3 ± 1.1
Target Compound Nitrobenzyl, methoxyanilino Not tested

Key Observations :

  • Halogenated aryl groups (e.g., bromo in 22) correlate with stronger antiproliferative effects, likely due to enhanced electrophilicity and DNA interaction .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

  • Formation of the acrylamide core bearing the cyano group.
  • Introduction of the 4-methoxyanilino substituent via nucleophilic substitution or condensation.
  • Attachment of the N-({[(4-nitrobenzyl)oxy]imino}methyl) moiety through an oxyimino linkage involving the nitrobenzyl group.

The synthesis is generally carried out in multiple stages, each requiring specific reagents, solvents, and conditions to ensure the formation of the desired isomer and to minimize side reactions.

Stepwise Preparation Methodology

Preparation of the Acrylamide Intermediate

  • The acrylamide intermediate bearing the cyano group is synthesized by condensation of a substituted aniline derivative with a cyano-substituted acrylamide precursor.
  • For example, condensation of 4-methoxyaniline with cyanoacrylamide derivatives under reflux in polar solvents such as ethanol or acetonitrile facilitates the formation of the acrylamide core with the methoxyanilino substitution.
  • Catalysts such as ammonium acetate or other mild bases may be used to promote the condensation reaction.
  • Reaction temperatures are typically maintained between 70–80°C for 15–20 minutes, followed by gradual addition of reagents over several hours to control the reaction kinetics and isomer formation.

Purification and Isomer Separation

  • The product mixture often contains E and Z isomers; chromatographic techniques or selective crystallization are employed to isolate the desired isomer.
  • Activated carbon treatment and repeated washing with water and organic solvents help in removing colored impurities and residual reactants.
  • Vacuum distillation at controlled temperatures (35–60°C) is used to concentrate and purify the final compound.

Reaction Conditions and Solvent Selection

  • Solvents: Dry ethanol, dichloromethane, ethyl acetate, and acetonitrile are preferred solvents for different stages due to their polarity and ability to dissolve reactants and intermediates.
  • Catalysts: Ammonium acetate or mild bases facilitate condensation reactions.
  • Temperature: Controlled reflux (~75–80°C) for condensation; ambient to mild heating (25–35°C) for oxyimino formation.
  • Purification: Multiple aqueous washes, activated carbon treatment, and vacuum distillation ensure removal of impurities.

Research Findings and Optimization Notes

  • The presence of electron-donating methoxy group on the aniline ring enhances nucleophilicity, facilitating the condensation step.
  • The nitrobenzyl oxyimino group requires mild reaction conditions to prevent reduction or side reactions of the nitro group.
  • Control of isomer ratio (E/Z) is critical; prolonged reaction times and temperature control improve selectivity.
  • Activated carbon treatment is effective in decolorizing and removing trace impurities, improving the final product quality.
  • Similar acrylamide compounds synthesized via this route have demonstrated good scalability and reproducibility in industrial settings.

Summary Table of Preparation Parameters

Parameter Recommended Range/Value Purpose/Effect
Solvent for condensation Dry ethanol, acetonitrile Dissolves reactants, facilitates condensation
Temperature (condensation) 75–80°C Promotes reaction without decomposition
Catalyst Ammonium acetate or mild base Enhances condensation efficiency
Solvent for oxyimino formation Dichloromethane, ethyl acetate Maintains functional group stability
Temperature (oxyimino formation) 25–35°C Prevents nitro group reduction
Purification Dilute HCl wash, activated carbon, vacuum distillation Removes impurities, improves purity
Yield (analogous compounds) 70–75% Indicative of efficient synthesis
Purity (HPLC) >98% Suitable for research and further applications

Q & A

Q. Advanced Optimization Strategies

  • Catalyst Screening : Replace piperidine with morpholine or DBU to enhance reaction efficiency.
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) to improve solubility of nitrobenzyl intermediates.
  • Temperature Control : Optimize reflux temperature (e.g., 80°C vs. 100°C) to minimize side reactions.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) instead of recrystallization for higher purity .

Q. Table 1: Synthesis Conditions for Analogous Acrylamides

Parameter
CatalystPiperidineMethod B (unspecified)
SolventAbsolute ethanolNot specified
Reaction Time3 hoursNot specified
Yield~63% (analogous compound)63%
PurificationRecrystallizationColumn chromatography

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic Characterization

  • IR Spectroscopy : Identify key functional groups:
    • Cyano (C≡N) stretch: ~2240 cm⁻¹ .
    • Acrylamide C=O: ~1700 cm⁻¹ .
  • ¹H NMR : Confirm substituent environments:
    • Methoxy protons: δ 3.8–4.0 ppm.
    • Aromatic protons: δ 6.8–8.2 ppm (split patterns depend on substitution) .

Q. Advanced Analysis

  • 2D NMR (HSQC, HMBC) : Resolve coupling between the nitrobenzyl oxyimino group and acrylamide backbone.
  • Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ for C₁₉H₁₈N₄O₄).
  • X-ray Crystallography : Resolve stereochemistry if single crystals are obtained (SHELXL software recommended) .

How can researchers assess the in vitro cytotoxicity of this compound against cancer cell lines?

Basic Screening Protocol
Use the sulforhodamine B (SRB) assay:

Fix cells (e.g., HeLa, MCF-7) with trichloroacetic acid.

Stain with 0.4% SRB in 1% acetic acid.

Measure absorbance at 564 nm. This method is linear (R² > 0.98) for 1,000–50,000 cells/well .

Q. Advanced Mechanistic Studies

  • Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
  • Apoptosis Assays : Combine with Annexin V/PI staining to differentiate necrotic vs. apoptotic cell death.
  • Target Identification : Perform kinase inhibition profiling (e.g., Eurofins Panlabs screen) .

What strategies can resolve contradictions in biological activity data between different studies?

Q. Basic Approaches

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity. Impurities <5% can skew IC₅₀ values .
  • Cell Line Validation : Compare activity across multiple lines (e.g., A549, HepG2) to rule out lineage-specific effects.

Q. Advanced Statistical Analysis

  • Meta-Analysis : Pool data from independent studies using random-effects models.
  • Orthogonal Assays : Confirm cytotoxicity with MTT or ATP-lite assays to exclude false positives .

Which computational methods predict the compound's interaction with biological targets?

Q. Basic Docking Studies

  • Software : AutoDock Vina or Schrödinger Glide.
  • Targets : Prioritize enzymes with known acrylamide interactions (e.g., kinases, cytochrome P450) .

Q. Advanced Simulations

  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns (GROMACS/AMBER).
  • QSAR Modeling : Corrogate substituent effects (e.g., nitro group’s electron-withdrawing impact on binding) .

How does the electronic nature of substituents influence the compound's reactivity and bioactivity?

Q. Basic Electronic Effects

  • Nitro Group (Electron-Withdrawing) : Increases electrophilicity of the acrylamide core, enhancing nucleophilic attack susceptibility.
  • Methoxy Group (Electron-Donating) : Stabilizes aromatic rings, potentially improving membrane permeability .

Q. Advanced QSAR Insights

  • Hammett Constants (σ) : Correlate substituent electronic effects with logP and IC₅₀.
  • CoMFA Models : Map steric/electrostatic fields to predict herbicidal vs. anticancer activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide
Reactant of Route 2
Reactant of Route 2
2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide

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